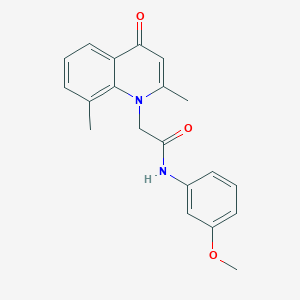

N-(4-methoxybenzyl)-3-nitrobenzamide

Descripción general

Descripción

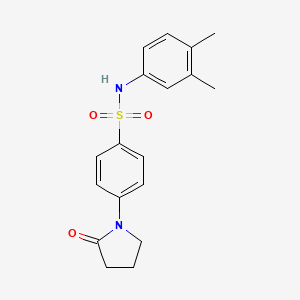

“N-(4-methoxybenzyl)-3-nitrobenzamide” is a chemical compound that likely contains a benzamide group, which is a common moiety in pharmaceutical drugs . The “4-methoxybenzyl” part suggests the presence of a methoxy group (OCH3) and a benzyl group (C6H5CH2) attached to the nitrogen atom of the benzamide group .

Synthesis Analysis

While specific synthesis methods for “N-(4-methoxybenzyl)-3-nitrobenzamide” are not available, similar compounds are often synthesized through condensation reactions . For instance, thiosemicarbazones are obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) .Aplicaciones Científicas De Investigación

Organometallic Chemistry and Cytotoxicity Studies

The compound N-(4-methoxybenzyl)-3-nitrobenzamide has been investigated in the context of organometallic chemistry. Specifically, it forms complexes with ruthenium (II) metallocenes, leading to cationic complexes of the formula [RuCl(η⁶-p-cymene)(HL)]⁺. These complexes were isolated as solid chloride and trifluoromethylsulfate (TfO) salts. Notably, the ligand coordinates with the ruthenium center through both the iminic and sulfur atoms, forming a five-membered chelate ring. Additionally, single crystals containing the thiosemicarbazonate complex [Ru₂(μ-L₂)₂(η⁶-p-cymene)₂]²⁺ suggest the easy labilization of the coordinated chloride in the complex .

Photodynamic Therapy (PDT) for Cancer

Photodynamic therapy (PDT) is a promising approach for cancer treatment. Researchers have explored new photosensitizers, including compounds like N-(4-methoxybenzyl)-3-nitrobenzamide , which can generate reactive oxygen species upon light activation. These reactive species selectively damage cancer cells, making PDT an attractive alternative to traditional chemotherapy. Investigating the photodynamic properties of this compound could contribute to advancements in cancer therapy.

Pharmaceutical Intermediates

N-(4-methoxybenzyl)-3-nitrobenzamide: serves as a pharmaceutical intermediate. Its synthesis and reactivity may play a crucial role in developing novel drugs or therapeutic agents. Further exploration of its chemical transformations and potential applications in drug design is warranted .

Comparison with Cisplatin

While the complexes derived from this compound did not exhibit greater potency than cisplatin (a widely used anticancer drug), they did demonstrate higher efficacy. Investigating the mechanisms underlying this difference could provide valuable insights for future drug development .

Mecanismo De Acción

Target of Action

N-(4-methoxybenzyl)-3-nitrobenzamide is a complex compound with potential multi-targeted actionsSimilar compounds have been shown to interact with targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against neurodegenerative diseases .

Mode of Action

For instance, compounds with affinity for BACE and GSK3β have been shown to reduce the formation of amyloid-beta (Aβ) and the phosphorylation of tau protein, two key features of Alzheimer’s disease pathophysiology .

Biochemical Pathways

Similar compounds have been shown to influence pathways related to neurogenesis, oxidative stress, and inflammation . These pathways are crucial in the pathogenesis of neurodegenerative diseases.

Pharmacokinetics

Similar compounds have been used as internal standards for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .

Result of Action

Similar compounds have shown beneficial effects in preclinical models of alzheimer’s disease by influencing neurogenesis, oxidative stress, and inflammatory pathways . They have also been shown to prevent Aβ formation and reduce tau phosphorylation .

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-21-14-7-5-11(6-8-14)10-16-15(18)12-3-2-4-13(9-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGOYCUSZGSVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)

![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5795017.png)

![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)

![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)

![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)

![N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5795053.png)

![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)